
4-(Bromomethyl)-3,3',5,5'-tetrafluoro-4'-methoxy-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of bromomethyl, tetrafluoro, and methoxy functional groups attached to a biphenyl core. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl typically involves the bromination of a suitable biphenyl precursor. One common method involves the use of N-bromosuccinimide as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature and light conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .
化学反応の分析
Types of Reactions: 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Oxidation: Formation of biphenyl carboxylic acids or aldehydes.
Reduction: Formation of dehalogenated biphenyl derivatives.
科学的研究の応用
Chemistry: 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets and their effects on cellular processes .
Medicine: Research is ongoing to explore the compound’s potential as a pharmacophore in drug development. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and selectivity .
Industry: In the industrial sector, 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl is used in the production of advanced materials, including polymers and liquid crystals, due to its favorable electronic and structural properties .
作用機序
The mechanism of action of 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl involves its interaction with specific molecular targets, leading to various biological effects. The bromomethyl group can undergo nucleophilic substitution, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular pathways and processes .
類似化合物との比較
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
4-(Bromomethyl)benzene: A simpler analog used in organic synthesis and as a precursor for more complex molecules.
4-(Bromomethyl)-2,3,5,6-tetrafluorobenzene: Shares the tetrafluoro substitution pattern but lacks the biphenyl structure, leading to different reactivity and applications.
Uniqueness: 4-(Bromomethyl)-3,3’,5,5’-tetrafluoro-4’-methoxy-1,1’-biphenyl stands out due to its combination of bromomethyl, tetrafluoro, and methoxy groups on a biphenyl core. This unique structure imparts distinct electronic and steric properties, making it valuable in specialized applications such as advanced material synthesis and targeted drug design .
特性
CAS番号 |
646507-97-3 |
|---|---|
分子式 |
C14H9BrF4O |
分子量 |
349.12 g/mol |
IUPAC名 |
2-(bromomethyl)-5-(3,5-difluoro-4-methoxyphenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C14H9BrF4O/c1-20-14-12(18)4-8(5-13(14)19)7-2-10(16)9(6-15)11(17)3-7/h2-5H,6H2,1H3 |
InChIキー |
FZZMDLVRRZLVEF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1F)C2=CC(=C(C(=C2)F)CBr)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


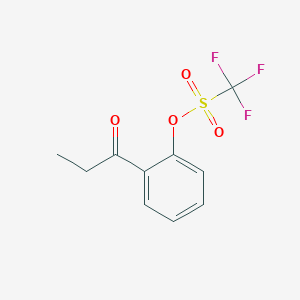
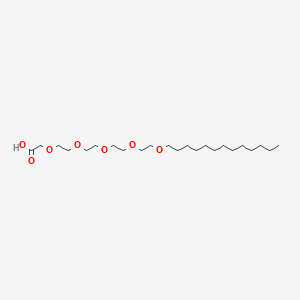
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
![2-[2-(3-pyridin-3-ylphenyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B12583313.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-pyrazinyl-](/img/structure/B12583319.png)
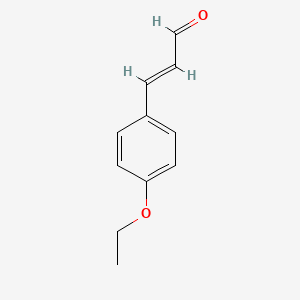
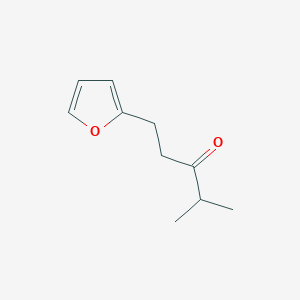
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
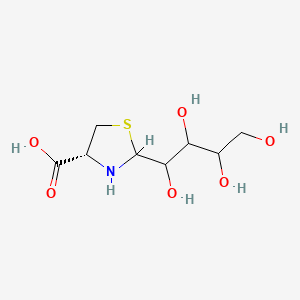
![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![{[5-(1H-Benzimidazol-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetonitrile](/img/structure/B12583361.png)
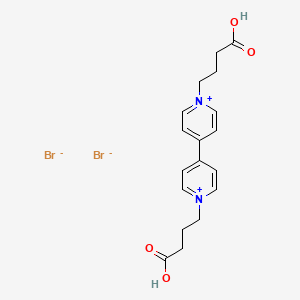
![1H-Imidazo[4,5-c]quinolin-4-amine, 1-[2-(2-aminoethoxy)ethyl]-](/img/structure/B12583365.png)
